2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2S/c23-17-6-4-15(5-7-17)14-30-22-25-13-21(16-2-1-3-20(12-16)27(28)29)26(22)19-10-8-18(24)9-11-19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCLMRPZPYSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced by nitrating the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C22H15F2N3O2S
- Structural Features :
- Imidazole ring, known for its ability to participate in various biochemical interactions.
- Thioether linkage, which may enhance lipophilicity and biological activity.
- Fluorinated phenyl groups that can influence pharmacokinetics and receptor interactions.
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with imidazole structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study showed that imidazole-based complexes exhibited significant cytotoxic effects against several cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain cases .
- The compound's structural features may allow it to interact with DNA or proteins involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Imidazole compounds are also recognized for their antimicrobial activities. The presence of thioether and nitro groups in the compound may enhance its effectiveness against various pathogens:
- Similar compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum .
- The nitrophenyl moiety is known to contribute to the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Antidiabetic Potential
Research suggests that imidazole derivatives can act as inhibitors of enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism:
- Compounds with similar structures have shown promising results in reducing blood glucose levels by inhibiting carbohydrate-digesting enzymes, thus presenting a potential application in diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms and the nitro group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- The 3-nitrophenyl group in the target compound is rare in imidazole derivatives but may enhance electrophilic interactions in biological systems.
- Fluorine substituents (e.g., 4-fluorophenyl) are common in kinase inhibitors (e.g., SB203580) for improving binding affinity and metabolic stability .
- Thioether linkages (as in the target compound) offer greater stability compared to thiols (e.g., ) but less than sulfonyl groups (e.g., SB203580) .
Challenges :
- Introducing the 3-nitrophenyl group may require nitration post-cyclization to avoid side reactions.
- Thioether formation (as in the target compound) could employ Mitsunobu or nucleophilic substitution conditions .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
| Property | Target Compound | SB203580 | TGR5 Agonist 6g |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | 377.4 g/mol | ~500 g/mol |
| LogP (Predicted) | ~4.2 (high lipophilicity) | 3.8 | 3.5 |
| Key Biological Activity | Hypothesized kinase inhibition | p38 MAPK inhibition (IC50: 50 nM) | TGR5 agonism (EC50: 10 nM) |
| Metabolic Stability | Moderate (thioether cleavage) | High (sulfonyl group stable) | High (oxadiazole resistant) |
Insights :
- The target compound’s 3-nitrophenyl group may confer redox activity or toxicity risks, as seen in nitroimidazole antibiotics .
- Fluorine atoms enhance membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution: 4-Fluorophenyl groups improve target selectivity (e.g., SB203580 vs. non-fluorinated analogs) . Fluorine at the benzyl position (as in the target compound) may enhance blood-brain barrier penetration.
Thioether vs. Thiol/Sulfonyl :
- Thioethers balance stability and reactivity, whereas sulfonyl groups (e.g., SB203580) offer superior stability but reduce flexibility .
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole , a member of the imidazole family, has garnered attention due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14F2N4OS
- Molecular Weight : 342.37 g/mol
- CAS Number : 339102-01-1
The compound features a thioether linkage with a fluorobenzyl group, which may enhance its lipophilicity and receptor binding affinity.
Research indicates that imidazole compounds can interact with various biological targets. This particular compound is hypothesized to act as a modulator of the GABA-A receptor, similar to other imidazole derivatives that have shown positive allosteric modulation effects. The interaction with GABA-A receptors is crucial in the treatment of neurological disorders, as it can influence neurotransmitter activity in the central nervous system.
Antimicrobial Activity
A study on imidazole derivatives demonstrated their effectiveness against a range of microbial strains. The specific compound showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may possess significant antimicrobial properties suitable for further investigation in clinical settings.
Anticancer Activity
Imidazole derivatives have been explored for their anticancer potential. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
This indicates a moderate potency in inhibiting cancer cell proliferation, warranting further exploration into its mechanisms and potential therapeutic applications.
Study 1: GABA-A Receptor Modulation
In a recent study published in PubMed, researchers identified a series of imidazole derivatives that act as positive allosteric modulators of the GABA-A receptor. The study highlighted the importance of structural modifications in enhancing metabolic stability and reducing hepatotoxicity. The compound's interaction with the α1/γ2 interface was particularly noted as a promising avenue for developing new neurological treatments .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various imidazole derivatives, including our compound of interest. The results indicated significant activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for preparing 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with halogenated precursors (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of a base like potassium carbonate. The reaction is typically conducted in ethanol under reflux, followed by recrystallization for purification . Another approach uses heterogeneous catalysis with Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, enabling efficient thioether bond formation .
Q. How can researchers monitor reaction progress and purity during synthesis?
Thin-layer chromatography (TLC) is widely used to monitor reaction completion by tracking the disappearance of starting materials . For purity assessment, combine techniques such as:
- High-performance liquid chromatography (HPLC) to quantify impurities.
- Melting point analysis to confirm crystallinity.
- Elemental analysis to verify stoichiometry (e.g., matching calculated vs. experimental C, H, N, S content) .
Q. What spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., fluorophenyl groups at δ ~7.0–7.5 ppm) .
- FTIR : Identify functional groups like C-S (600–700 cm⁻¹), C-F (1200–1250 cm⁻¹), and nitro (1520–1560 cm⁻¹) stretches .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
Q. How can crystallization challenges be addressed for this compound?
Optimize solvent systems (e.g., water-ethanol or acetic acid mixtures) to enhance crystal growth. Slow cooling and seeding techniques improve yield and purity. For complex cases, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities .
Advanced Questions
Q. How can researchers investigate structure-activity relationships (SAR) for biological targets?
- Substituent variation : Synthesize analogs with modified fluorophenyl or nitro groups to assess potency changes. For example, replacing 3-nitrophenyl with 4-pyridyl (as in PD169316) alters kinase inhibition profiles .
- Docking studies : Use software like AutoDock to model interactions with targets (e.g., TGR5 receptors or CDK enzymes). Compare binding poses of analogs to identify critical pharmacophores .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. CHO) or incubation times.
- Meta-analysis : Cross-reference IC₅₀ values from independent studies. For instance, PD169316’s potency (Ki = 2 nM for Cdk2) may vary due to assay conditions .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can microwave-assisted synthesis improve yield and efficiency?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity. For imidazole derivatives, optimize parameters:
- Power : 150–300 W.
- Temperature : 80–120°C.
- Solvent : Polar aprotic solvents like DMF or DMSO improve dielectric heating .
Q. What mechanistic insights can be gained using this compound in kinase studies?
- Inhibition profiling : Test against kinase panels (e.g., Cdk2, Cdk9, p38 MAPK) to identify selectivity. PD169316, a structural analog, acts as a reversible ATP-competitive inhibitor .
- Pathway analysis : Use Western blotting to measure downstream phosphorylation (e.g., ERK1/2 or JNK) in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
